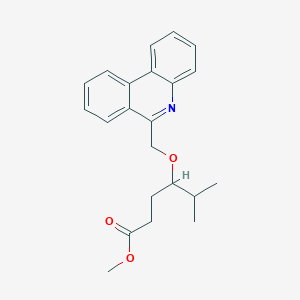
Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester is a complex organic compound with a unique structure that combines a hexanoic acid backbone with a phenanthridinylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester typically involves multiple steps, starting with the preparation of the hexanoic acid derivative and the phenanthridinylmethoxy group. The key steps include:
Formation of Hexanoic Acid Derivative: This involves the esterification of hexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the Phenanthridinylmethoxy Group: This step involves the reaction of the hexanoic acid derivative with phenanthridinylmethanol under basic conditions, typically using a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenanthridinylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The phenanthridinylmethoxy group is known to interact with DNA and proteins, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, propyl ester: Similar structure but with a propyl ester group.
Uniqueness
Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester is unique due to its specific combination of a hexanoic acid backbone and a phenanthridinylmethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
146174-73-4 |
|---|---|
Fórmula molecular |
C22H25NO3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
methyl 5-methyl-4-(phenanthridin-6-ylmethoxy)hexanoate |
InChI |
InChI=1S/C22H25NO3/c1-15(2)21(12-13-22(24)25-3)26-14-20-18-10-5-4-8-16(18)17-9-6-7-11-19(17)23-20/h4-11,15,21H,12-14H2,1-3H3 |
Clave InChI |
NDWXUWCRKQQKPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCC(=O)OC)OCC1=NC2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol](/img/structure/B12545563.png)



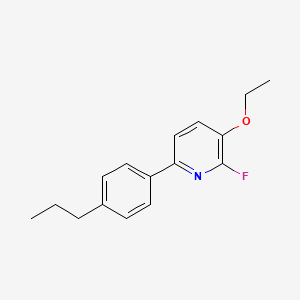
![2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol](/img/structure/B12545594.png)
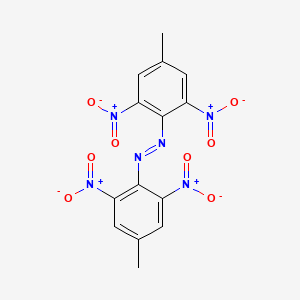
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole](/img/structure/B12545603.png)
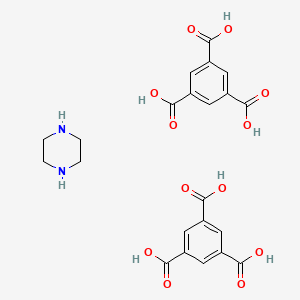

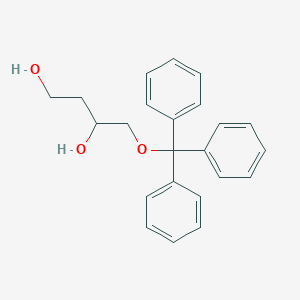
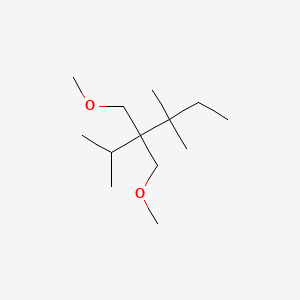
![2-(3-{2-[(4-Methoxyphenyl)tellanyl]ethoxy}propyl)-6-methylpyridine](/img/structure/B12545625.png)
![2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12545641.png)
